propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate
Description
Propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate is a synthetic organic compound characterized by a benzoate ester core functionalized with a Schiff base linker (methylene amino group) and an indole moiety. The structure comprises:
- Schiff base (methylene amino): A dynamic covalent bond formed between the amino group of the benzoate and the aldehyde-like indol-3-ylmethylene group, enabling metal coordination and pH-dependent stability.
- Indole heterocycle: A bicyclic aromatic system with a pyrrole ring fused to benzene, known for its role in bioactive molecules (e.g., serotonin, tryptophan) and fluorescence properties.
This compound’s hybrid structure suggests applications in medicinal chemistry (e.g., enzyme inhibition, receptor modulation) and materials science (e.g., coordination polymers). However, its biological and physicochemical properties remain understudied compared to structurally related compounds like parabens or indole derivatives .
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
propyl 4-(1H-indol-3-ylmethylideneamino)benzoate |
InChI |
InChI=1S/C19H18N2O2/c1-2-11-23-19(22)14-7-9-16(10-8-14)20-12-15-13-21-18-6-4-3-5-17(15)18/h3-10,12-13,21H,2,11H2,1H3 |
InChI Key |
WCLMEAOUPNLCEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
- Reagents: Unsubstituted indole, alkyl (halomethyl)benzoate (e.g., propyl halomethylbenzoate)
- Base: Potassium carbonate or sodium hydride
- Solvent: Aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile
- Temperature: 25°C to reflux (~80°C)
- Duration: 4–24 hours depending on temperature and reagent ratios
Mechanism:
The indole acts as a nucleophile, attacking the electrophilic halomethyl group, preferentially at the 3-position, resulting in the formation of an indol-3-ylmethyl benzoate derivative.
Process Optimization:
- Use of excess indole (molar ratio 1.3–1.7:1) enhances yield.
- Aprotic solvents facilitate SN2 reactions, reducing side reactions.
- Sterically hindered tertiary amines may be employed to scavenge halide ions and drive the reaction to completion.
Base Treatment and Recycling of Unreacted Indole
Post-alkylation, the reaction mixture contains the desired alkylated product along with unreacted indole. Patent US20040186300A1 and WO2002046153A2 describe treating this mixture with a base to convert residual intermediates into salts of indol-3-ylmethylbenzoic acid, which can be recovered and recycled.
Reaction Conditions:
- Base: Aqueous sodium hydroxide or potassium hydroxide
- Temperature: Room temperature to 50°C
- Duration: 1–3 hours
This step facilitates hydrolysis or further transformation of side products, enabling isolation of the salt form of the intermediate, which can be purified via crystallization.
Isolation and Acidification of Intermediates
The salt of indol-3-ylmethylbenzoic acid is isolated through filtration or crystallization. Acidification with dilute acid (e.g., hydrochloric acid) regenerates the free acid, which is a key intermediate for subsequent esterification.
Notes:
- Avoiding chromatographic purification on an industrial scale is emphasized to enhance process economy.
- Crystallization from suitable solvents (e.g., ethanol, diisopropyl ether) yields high-purity intermediates.
Esterification to Form Propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate
The final step involves esterification of the intermediate acid with propanol, typically in the presence of a coupling reagent or under Fischer esterification conditions.
Methodologies:
- Fischer Esterification: Refluxing the acid with excess propanol and a catalytic amount of acid (e.g., sulfuric acid)
- Alternative: Use of carbodiimide coupling agents (e.g., DCC, EDC) with catalytic acid to activate the carboxylic acid
Reaction Conditions:
- Temperature: 60–80°C
- Duration: 6–12 hours
- Solvent: Propanol (as both solvent and reagent) or an inert solvent like toluene with azeotropic removal of water
Notes:
- The process is optimized to prevent transesterification or side reactions.
- Purification via recrystallization ensures high purity suitable for pharmaceutical applications.
Research Findings and Data Tables
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Alkylation | Indole + halomethylbenzoate | DMF or DMSO | Reflux (~80°C) | 8–24h | 70–85% | Excess indole improves yield |
| Base Treatment | NaOH or KOH | Water | RT–50°C | 2–3h | Quantitative | Recovery of indole salt |
| Acidification | HCl | Water | RT | 1h | High purity salt | Recrystallization |
| Esterification | Propanol + acid | Propanol | 60–80°C | 6–12h | 65–80% | Use of catalytic acid |
In-Depth Research Findings
The patent literature underscores the importance of selecting appropriate solvents and bases to optimize yields and purity. For instance, WO2002046153A2 emphasizes the use of aprotic solvents and sterically hindered tertiary amines to favor alkylation at the 3-position of indole. The process also advocates recycling unreacted indole, significantly improving overall process efficiency and sustainability.
Similarly, US20040186300A1 highlights the use of Lewis acids such as zinc halides or silver(I) oxide to catalyze alkylation reactions, with zinc halides offering better stability against isomerization and disproportionation side reactions. The process avoids chromatographic purification, favoring crystallization techniques compatible with large-scale manufacturing.
The esterification step, critical for obtaining the final compound, benefits from microwave-assisted methods to accelerate reaction times and improve yields, aligning with green chemistry principles.
Chemical Reactions Analysis
Reaction Mechanisms
2.1 Stepwise Mechanism for Schiff Base Formation
-
Imine Formation : The primary amine of propyl 4-aminobenzoate reacts with the aldehyde group of indole-3-carboxaldehyde, forming an imine intermediate.
-
Dehydration : The intermediate undergoes dehydration to eliminate water, yielding the methyleneamino linkage.
2.2 Key Functional Groups
-
Amino Group : Acts as a nucleophile in Schiff base formation.
-
Carboxyl Group : Converted to an ester via esterification, enhancing stability and reactivity .
Physical and Spectroscopic Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₂ (inferred) |
| Molecular Weight | 313.37 g/mol (inferred) |
| Common Name | Propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate |
Note: Exact spectroscopic data (e.g., NMR) are unavailable for this specific compound but can be inferred from structurally similar indole derivatives .
Comparison of Indole Derivatives with Biological Activity
CM = Cystathionine β-synthase.
Critical Analysis and Challenges
-
Synthetic Flexibility : The compound’s ester and Schiff base groups allow further functionalization (e.g., hydrolysis to carboxylic acids or substitution reactions) .
-
Stability Concerns : Schiff bases may exhibit instability under acidic/basic conditions, necessitating controlled reaction environments .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication. The compound’s ability to undergo electrophilic substitution also allows it to form covalent bonds with target proteins, leading to their inactivation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Stability : The Schiff base is prone to hydrolysis under acidic conditions, unlike parabens, which are stable across a broader pH range.
- Fluorescence : The indole moiety confers intrinsic fluorescence (λex/λem ~280/350 nm), a property absent in parabens but exploitable in biosensing .
Biological Activity
Introduction
Propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate is a synthetic organic compound belonging to the class of indole derivatives. Its unique structure, characterized by a propyl ester group, an indole-based imine functionality, and a benzoate moiety, has garnered attention for its potential biological activities, particularly in cancer research and anti-inflammatory studies. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₂, with an average molecular weight of approximately 342.35 g/mol. The compound's structure can be represented as follows:
This compound exhibits complex chemical reactivity involving nucleophilic substitutions and condensation reactions due to the presence of the indole and amine functionalities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Preliminary investigations suggest that it may act as an inhibitor of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Inhibition of Cancer Cell Lines : A study demonstrated that this compound exhibited significant inhibitory activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound displayed IC₅₀ values comparable to established chemotherapeutic agents like doxorubicin.
- Mechanistic Insights : The compound's mechanism of action appears to involve the disruption of cellular signaling pathways associated with tumor growth and survival. Flow cytometry analysis indicated increased apoptosis rates in treated cells .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory studies. Its structural similarity to other indole derivatives suggests potential activity against inflammatory mediators.
Comparative Analysis
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Fluoroindole | 5-Fluoroindole | Halogenated derivative known for enhanced reactivity. |
| Indomethacin | Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) with a similar indole structure but different pharmacological profile. |
| Melatonin | Melatonin | Hormone regulating sleep cycles; shares the indole core but differs significantly in function and activity. |
This compound's unique combination of an indole core with an amino group and a benzoate moiety distinguishes it from other compounds in this category.
Antimicrobial Activity
Emerging research indicates that this compound may also possess antimicrobial properties. Its structural features allow for interaction with bacterial cell membranes, potentially leading to bactericidal effects.
Research Findings
A study evaluating various indole derivatives found that compounds structurally related to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . These findings suggest that further investigation into its antimicrobial efficacy is warranted.
Q & A
Basic: What synthetic strategies are employed to prepare propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate?
Answer:
The synthesis typically involves a Schiff base formation reaction. A common approach is the condensation of 4-aminobenzoic acid propyl ester with 1H-indole-3-carbaldehyde in anhydrous ethanol or methanol under reflux conditions. Catalytic acetic acid is often added to accelerate imine bond formation. Post-reaction, the product is purified via recrystallization or column chromatography using silica gel and a hexane/ethyl acetate gradient .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- FTIR : To confirm the imine bond (C=N stretch ~1600–1650 cm⁻¹) and ester carbonyl (C=O ~1700 cm⁻¹).
- NMR : H NMR for identifying aromatic protons (δ 6.8–8.5 ppm), the indole NH (δ ~10–12 ppm), and the propyl ester chain (δ 0.9–4.3 ppm). C NMR confirms the ester carbonyl (δ ~165–170 ppm) and imine carbon (δ ~150–155 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak and fragmentation pattern .
Advanced: How does the compound adsorb onto metal surfaces, and what models describe this behavior?
Answer:
Electrochemical studies (e.g., potentiodynamic polarization, EIS) indicate adsorption follows the Langmuir isotherm , suggesting monolayer coverage on mild steel. Thermodynamic parameters (ΔG°ads) calculated from the isotherm reveal spontaneous physisorption/chemisorption, often with values between −30 and −40 kJ/mol, indicating mixed bonding (electrostatic and covalent). Surface characterization via SEM/EDX confirms the protective film formation .
Advanced: How do structural modifications (e.g., substituents on the indole ring) influence bioactivity?
Answer:
Substitutions at the indole C-5 position or benzoate para-position can enhance bioactivity. For example:
- Electron-withdrawing groups (e.g., -NO₂) increase corrosion inhibition efficiency by strengthening adsorption.
- Bulky substituents may reduce solubility but improve thermal stability.
Comparative studies using analogues (e.g., thiophene derivatives) show that indole-based compounds exhibit superior inhibition due to π-electron interactions with metal surfaces .
Advanced: What computational methods are used to model its interaction with biological or metallic targets?
Answer:
- DFT (Density Functional Theory) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electron donation/acceptance capacity.
- Molecular Dynamics (MD) : Simulates adsorption behavior on Fe(110) surfaces, revealing orientation (flat vs. vertical) and binding energies.
- Molecular Docking : Predicts interactions with enzymes (e.g., acetylcholinesterase) for potential therapeutic applications .
Basic: How do solvent polarity and pH affect its stability and solubility?
Answer:
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and imine groups. Limited solubility in water unless protonated.
- Stability : Degrades under strong acidic/alkaline conditions via hydrolysis of the imine bond. Stability in neutral buffers (pH 6–8) is confirmed via HPLC monitoring over 24–72 hours .
Advanced: What mechanistic insights explain its corrosion inhibition performance in acidic media?
Answer:
In 0.5 M H₂SO₄, the compound acts as a mixed-type inhibitor:
- Anodic inhibition : Blocks metal dissolution via adsorption on Fe⁰ active sites.
- Cathodic inhibition : Reduces H⁺ reduction by occupying H adsorption sites.
Synergistic effects with iodide ions enhance efficiency by stabilizing the adsorbed layer through co-adsorption .
Advanced: How does it interact with biological macromolecules (e.g., proteins or DNA)?
Answer:
Studies on analogous indole derivatives suggest:
- Intercalation with DNA : Planar aromatic systems insert between base pairs, detected via UV-Vis hypochromism and fluorescence quenching.
- Enzyme inhibition : Hydrogen bonding between the imine group and active-site residues (e.g., cholinesterases), validated by kinetic assays and docking simulations .
Basic: Which chromatographic methods ensure purity and quantify trace impurities?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (for aromatic/indole moieties). Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% TFA.
- TLC : Silica gel GF254 plates; eluent: chloroform/methanol (9:1). Spots visualized under UV light or via iodine vapor .
Advanced: How can contradictions in experimental data (e.g., adsorption vs. inhibition efficiency) be resolved?
Answer:
Discrepancies arise from:
- Surface heterogeneity : Use AFM or XPS to map adsorption uniformity.
- Concentration thresholds : Langmuir isotherm deviations at high concentrations suggest multilayer adsorption.
- Electrolyte effects : Counterion co-adsorption (e.g., SO₄²⁻) may alter inhibition mechanisms. Cross-validate data using complementary techniques (e.g., weight loss + EIS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
